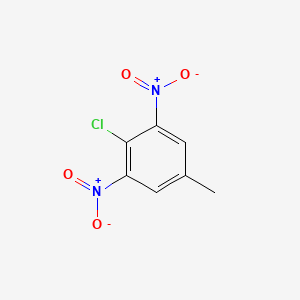










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.Cl.[OH-].[Na+]>C(O)C>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([NH2:8])[C:2]=1[Cl:1] |f:2.3|
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
reduced iron
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the stirred reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slightly
|
|
Type
|
CUSTOM
|
|
Details
|
the iron removed by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted with hot Skellysolve "B" (700 ml.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitates in long needles that
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=C(C1Cl)N)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.Cl.[OH-].[Na+]>C(O)C>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([NH2:8])[C:2]=1[Cl:1] |f:2.3|
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
reduced iron
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the stirred reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slightly
|
|
Type
|
CUSTOM
|
|
Details
|
the iron removed by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted with hot Skellysolve "B" (700 ml.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitates in long needles that
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=C(C1Cl)N)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |